molecular formula C5H12O5S2 B1365110 3-(Methylsulfonyl)propyl methanesulfonate CAS No. 357913-53-2

3-(Methylsulfonyl)propyl methanesulfonate

Cat. No.: B1365110
CAS No.: 357913-53-2
M. Wt: 216.3 g/mol
InChI Key: BZQGPGKJLOOSFU-UHFFFAOYSA-N
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Description

“3-(Methylsulfonyl)propyl methanesulfonate” is a chemical compound with the CAS Number: 357913-53-2 . It has a molecular weight of 216.28 and its IUPAC name is this compound . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C5H12O5S2/c1-11(6,7)5-3-4-10-12(2,8)9/h3-5H2,1-2H3 . This code represents the molecular structure of the compound.


Physical and Chemical Properties Analysis

“this compound” is a solid compound . It should be stored in a dry room at normal temperature .

Scientific Research Applications

Structural and Vibrational Properties Analysis

A study focused on the structural and vibrational properties of a related compound, 2-chloroethyl(methylsulfonyl)methanesulfonate, using X-ray diffraction and theoretical methodologies. This research explored the molecular structure and interactions, supplemented by quantum chemical calculations and vibrational spectroscopy analysis (Galván et al., 2018).

Antineoplastic Evaluation

Research into α-substituted alkanesulfonates, including analogues of 2-chloroethyl(methylsulfonyl)methanesulfonate (a close relative of 3-(Methylsulfonyl)propyl methanesulfonate), revealed their potential in anticancer activity. These compounds were tested against leukemia in mice, showing significant increases in lifespan and effectiveness in combating experimental neoplasia (Shealy & Krauth, 1993).

Chemical Kinetics and Reaction Mechanism

The elimination kinetics of 3-(methoxycarbonyl)propyl methanesulfonate were studied, providing insights into the reaction mechanisms of similar compounds. This research contributes to understanding the behavior of methanesulfonates under various conditions, including temperature and pressure ranges (Chuchani & Dominguez, 1993).

Microbial Metabolism

A study on the microbial metabolism of methanesulfonic acid, a key intermediate in the biogeochemical cycling of sulfur, provides context for the biological interactions and environmental impact of related methanesulfonates. This research offers insights into how these compounds are used by bacteria as a sulfur source for growth (Kelly & Murrell, 1999).

Hydrolysis Studies

Research into the selective hydrolysis of methanesulfonate esters, including studies on various ester compounds, sheds light on the chemical behavior and potential applications of similar methanesulfonates in various chemical processes (Chan, Cox, & Sinclair, 2008).

Atmospheric Chemistry

The study of dimethyl sulfide oxidation, leading to the formation of methanesulfonic acid, provides an understanding of the atmospheric reactions and relevance of similar sulfur-containing compounds. This research is crucial for comprehending the environmental impact and behavior of methanesulfonates in the atmosphere (Mardyukov & Schreiner, 2018).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261 and P305+P351+P338 .

Properties

IUPAC Name

3-methylsulfonylpropyl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O5S2/c1-11(6,7)5-3-4-10-12(2,8)9/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZQGPGKJLOOSFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CCCOS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60437530
Record name 3-(methylsulfonyl)propyl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60437530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

357913-53-2
Record name 3-(methylsulfonyl)propyl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60437530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Step A To a solution of 3-methanesulfonyl-propan-1-ol (Cambridge) (0.5 g, 3.6 mmol) in dichloromethane (3 mL) at 0° C. was added triethylamine (0.5 g, 5 mmol), and methanesulfonyl chloride (0.3 mL, 4 mmol, Aldrich). The reaction mixture was stirred at 0° C. for 2 h. The mixture was poured into water, extracted with dichloromethane. The organic layer was separated, washed with water, brine, dried over MgSO4, and concentrated to give crude methanesulfonic acid 3-methanesulfonyl-propyl ester as a yellow oil (Yield 0.7 g, 90%).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.3 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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